5-Bromo-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-sulfonamide: is a heterocyclic compound that features a pyridine ring substituted with bromine, chlorine, and a sulfonamide group. The presence of the thiazole ring adds to its structural complexity and potential reactivity. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-sulfonamide typically involves multi-step reactions starting from commercially available precursors. One common approach includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of cyclization reactions involving suitable precursors.
Introduction of Bromine and Chlorine: Halogenation reactions using bromine and chlorine sources under controlled conditions introduce the bromine and chlorine atoms at the desired positions on the pyridine ring.
Sulfonamide Formation: The sulfonamide group is introduced through a sulfonation reaction, typically using sulfonyl chlorides in the presence of a base.
Thiazole Ring Formation: The thiazole ring is formed by reacting the appropriate thioamide with the pyridine derivative under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used in catalytic processes due to its unique structural features.
Biology and Medicine:
Pharmacological Studies: The compound’s potential biological activities make it a candidate for drug development and pharmacological research.
Antimicrobial Agents: Its structural features suggest potential antimicrobial properties, which can be explored in medicinal chemistry.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiazole ring may also play a role in binding to biological targets, influencing the compound’s overall activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
5-Bromo-6-chloropyridine-3-sulfonamide: Lacks the thiazole ring, which may affect its reactivity and biological activity.
N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-sulfonamide: Lacks the bromine and chlorine substitutions, potentially altering its chemical properties.
Uniqueness: The presence of both halogen atoms (bromine and chlorine) and the thiazole ring in 5-Bromo-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-sulfonamide makes it unique compared to its analogs. These structural features contribute to its distinct reactivity and potential biological activities, setting it apart from similar compounds.
Properties
CAS No. |
920527-45-3 |
---|---|
Molecular Formula |
C9H7BrClN3O2S2 |
Molecular Weight |
368.7 g/mol |
IUPAC Name |
5-bromo-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C9H7BrClN3O2S2/c1-5-4-17-9(13-5)14-18(15,16)6-2-7(10)8(11)12-3-6/h2-4H,1H3,(H,13,14) |
InChI Key |
LSRFPHJVGVCONU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NS(=O)(=O)C2=CC(=C(N=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.